molecular formula C12H11Cl B188767 1-Chloromethyl-2-methylnaphthalene CAS No. 6626-23-9

1-Chloromethyl-2-methylnaphthalene

Cat. No. B188767
CAS RN: 6626-23-9
M. Wt: 190.67 g/mol
InChI Key: STBYRSZXHDPASK-UHFFFAOYSA-N
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Description

1-Chloromethyl-2-methylnaphthalene is a chemical compound with the molecular formula C12H11Cl . It has a molecular weight of 190.669 .


Synthesis Analysis

The synthesis of 1-Chloromethyl-2-methylnaphthalene involves a reaction with naphthalene, paraformaldehyde, FeCl, CuCl2, benzyltriethylammonium chloride, and hydrochloric acid solution . The crude product is then dissolved in absolute ethanol, cooled, filtered, and dried to obtain the final product .


Molecular Structure Analysis

The molecular structure of 1-Chloromethyl-2-methylnaphthalene shows that the naphthalene ring is planar, and the carbon atoms of the methylene and methyl groups are approximately in the same plane . The structure has been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) and Fourier Transform Raman Spectroscopy (FT-Raman) techniques .


Chemical Reactions Analysis

The kinetics and dissociation mechanism of 1-Chloromethyl-2-methylnaphthalene following 266nm photoexcitation have been studied . It also undergoes intermolecular nucleophilic dearomatization with various activated methylene compounds .


Physical And Chemical Properties Analysis

1-Chloromethyl-2-methylnaphthalene is a solid substance with a melting point of 59-62°C .

Scientific Research Applications

  • Chlorination of 1-Methylnaphthalene : Investigates the chlorination of 1-methylnaphthalene, yielding products including 1-chloromethyl-tetralin and discusses their structures and predominant conformations, which could have implications for chemical synthesis and industrial applications (Cum, Mare, & Johnson, 1967).

  • Pyrolysis of 1-Methylnaphthalene : Studies thermal decomposition of 1-methylnaphthalene in various conditions, with results showing conversion into several compounds including methane and hydrogen gas, relevant for understanding thermal stability and decomposition pathways in industrial processes (Leininger, Lorant, Minot, & Behar, 2006).

  • Extensive Chlorination of Methylnaphthalenes : Discusses chlorination of 1- and 2-methylnaphthalene, leading to the synthesis of heptachloro(chloromethyl)naphthalenes, which can have applications in organic chemistry, particularly in Friedel-Crafts alkylation reactions (Garcia et al., 1992).

  • Inclusion Complexes with β-Cyclodextrin : Studies the formation of inclusion complexes with β-cyclodextrin, which has implications in pharmaceutical and chemical industries for enhancing solubility and stability of hydrophobic compounds (Hamai & Hatamiya, 1996).

  • Stability Analysis in IC Engine Applications : Analyzes the stability of 1-methylnaphthalene as a fluorescent tracer in internal combustion engines, which is significant for automotive and fuel research, particularly in understanding mixture formation and temperature distributions (Fendt et al., 2020).

  • Sorption on Aquifer Materials : Measures sorption coefficients of 1-methylnaphthalene in aqueous solutions on aquifer materials, which is relevant for environmental studies, particularly in understanding contaminant transport and retention in groundwater systems (Macintyre & Stauffer, 1988).

Safety And Hazards

1-Chloromethyl-2-methylnaphthalene is classified as a dangerous good for transport . It may cause respiratory irritation and severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-(chloromethyl)-2-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBYRSZXHDPASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984774
Record name 1-(Chloromethyl)-2-methylnaphthalene
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Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-2-methylnaphthalene

CAS RN

6626-23-9
Record name 1-(Chloromethyl)-2-methylnaphthalene
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Record name 1-Chloromethyl-2-methylnaphthalene
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Record name 6626-23-9
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Record name 1-(Chloromethyl)-2-methylnaphthalene
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Record name 1-chloromethyl-2-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
PB Nagabalasubramanian, M Karabacak… - Spectrochimica Acta Part …, 2012 - Elsevier
In this work, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene (abbreviated as 1-ClM-2MN, C 12 H 11 Cl) have been recorded in the region 3600–10cm −1 . …
Number of citations: 47 www.sciencedirect.com
M Govindarajan, M Karabacak - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
In this work, the vibrational spectral analysis was carried out by using FT-Raman and FT-IR spectroscopy in the range 100–4000cm −1 and 400–4000cm −1 respectively, for 1-bromo-2-…
Number of citations: 4 www.sciencedirect.com
N O'Hagan - 1991 - search.proquest.com
This thesis describes work relating to the substituted naphthalenes and their use as potato sprout suppressant chemicals. Sprout suppressants are used to control the sprouting of …
Number of citations: 1 search.proquest.com
F Foubelo, D Garcia, B Moreno, M Yus - Tetrahedron letters, 2007 - Elsevier
… determined by comparison of the 1 H and 13 C NMR spectra of 1-hydroxymethyl-2-methylnaphthalene (8a) (prepared from commercially available 1-chloromethyl-2-methylnaphthalene …
Number of citations: 8 www.sciencedirect.com
V Boekelheide, CE Larrabee - Journal of the American Chemical …, 1950 - ACS Publications
… Chloromethylation of ß-methylnaphthalene, according to the general procedure of Coles and Dodds,16 gave a 68% yield of 1 -chloromethyl-2-methylnaphthalene, bp 118-122 at 0.5 mm…
Number of citations: 35 pubs.acs.org
HS Brown, CP Muenchausen… - The Journal of Organic …, 1980 - ACS Publications
A number of new naphthalene crown ethers were synthesized in moderate yield from the appropriate bis-(halomethyl) naphthalenes and polyethylene glycols. The following crown …
Number of citations: 31 pubs.acs.org
T Kageyama, Y Koizumi, T Igarashi, T Sakurai - Polymer journal, 2012 - nature.com
This study sought to aid in the development of an efficient, novel hybrid photoinitiator by examining the bond cleavage of 1-(arylmethyloxy) anthracenes 1 performing as a …
Number of citations: 3 www.nature.com
V Boekelheide, M GOLDMAN - The Journal of Organic Chemistry, 1954 - ACS Publications
In previous publications (1, 2) general methods were described for thesyn-thesis of perinaphthene and some simple alkyl derivatives. One of the conclu-sions reached in our previous …
Number of citations: 11 pubs.acs.org
W Klyne, R Robinson - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… 1-Chloromethyl-2-methylnaphthalene was obtained from 2-methylnaphthalene by the method of Anderson and Short (J., 1933, 485). This compound had been prepared by Ziegler and …
Number of citations: 3 pubs.rsc.org
M Matsuoka - Infrared Absorbing Dyes, 1990 - Springer
… can also be prepared by a similar method from naphthalene-1,2-dicarboxylic anhydride, which is prepared from 1,2dialkylnaphthalene or 1-chloromethyl-2-methylnaphthalene.Kenney …
Number of citations: 3 link.springer.com

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